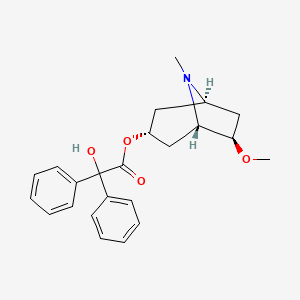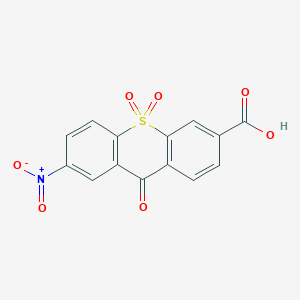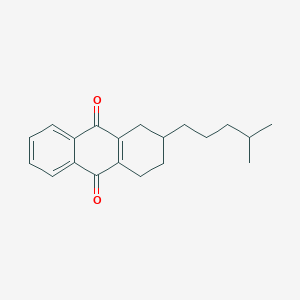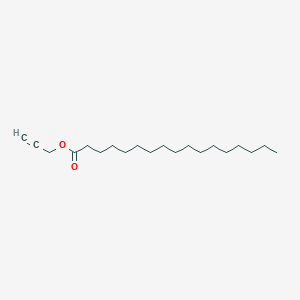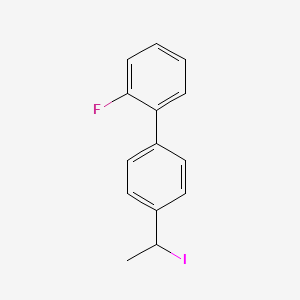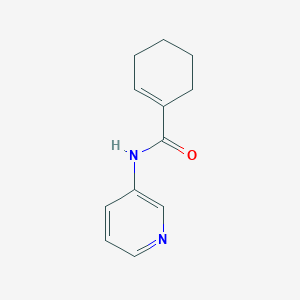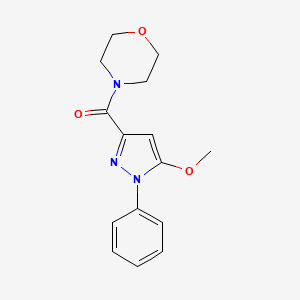
(2,2-Dichlorocyclopropyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dichlorocyclopropyl)(phenyl)methanone is an organic compound that features a cyclopropyl ring substituted with two chlorine atoms and a phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichlorocyclopropyl)(phenyl)methanone typically involves the reaction of phenylmethanone with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired cyclopropyl ring with two chlorine substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichlorocyclopropyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopropyl ring can be substituted by nucleophiles such as phenols, leading to the formation of aryloxy derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like phenols and bases such as sodium hydroxide in solvents like dimethyl sulfoxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Aryloxy derivatives.
Reduction: Cyclopropyl derivatives with fewer chlorine atoms.
Oxidation: Complex structures with additional functional groups.
Scientific Research Applications
(2,2-Dichlorocyclopropyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dichlorocyclopropyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dichlorocyclopropyl)(4-methylphenyl)methanone
- (2,2-Dichlorocyclopropyl)(4-chlorophenyl)methanone
Uniqueness
(2,2-Dichlorocyclopropyl)(phenyl)methanone is unique due to its specific substitution pattern on the cyclopropyl ring and the presence of a phenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
56058-22-1 |
|---|---|
Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
(2,2-dichlorocyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C10H8Cl2O/c11-10(12)6-8(10)9(13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
ZITJNAAJXZTVKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



